molecular formula C25H46O3 B12617385 (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol CAS No. 917510-31-7

(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol

Cat. No.: B12617385
CAS No.: 917510-31-7
M. Wt: 394.6 g/mol
InChI Key: QCIYUROEMBDMBO-SDHSZQHLSA-N
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Description

(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a long-chain alkene and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The alkene group can be reduced to form a saturated alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Acidic or basic conditions, depending on the desired product.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industrial applications, this compound might be used in the formulation of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be compared to other cyclohexene derivatives with long-chain alkyl groups and hydroxyl substitutions.
  • Similar compounds might include this compound analogs with variations in the length of the alkyl chain or the position of the hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of both a long-chain alkene and multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

917510-31-7

Molecular Formula

C25H46O3

Molecular Weight

394.6 g/mol

IUPAC Name

(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol

InChI

InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1

InChI Key

QCIYUROEMBDMBO-SDHSZQHLSA-N

Isomeric SMILES

CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O

Origin of Product

United States

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